N-Dodecyl-N'-hexan-2-ylthiourea
Description
Properties
CAS No. |
62549-46-6 |
|---|---|
Molecular Formula |
C19H40N2S |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1-dodecyl-3-hexan-2-ylthiourea |
InChI |
InChI=1S/C19H40N2S/c1-4-6-8-9-10-11-12-13-14-15-17-20-19(22)21-18(3)16-7-5-2/h18H,4-17H2,1-3H3,(H2,20,21,22) |
InChI Key |
BSJGUBXQPYEYAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)NC(C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Unsymmetrical Thioureas
Thioureas are typically synthesized via reactions involving amines and thiocarbonylating agents. For unsymmetrical derivatives such as N-dodecyl-N'-hexan-2-ylthiourea, the primary challenge lies in achieving regioselective coupling of two distinct amines. The following methodologies have been validated across multiple studies:
Carbon Disulfide-Mediated Coupling
The reaction of primary amines with carbon disulfide (CS2) under basic conditions forms dithiocarbamate intermediates, which can subsequently react with electrophilic agents to yield thioureas. This approach is highly adaptable for synthesizing both symmetrical and unsymmetrical derivatives.
Preparation of this compound
Method 1: Two-Step Coupling via Dithiocarbamate Intermediate
Step 1: Formation of Sodium N-Dodecyldithiocarbamate
A mixture of n-dodecylamine (92.5 g, 0.5 mol), carbon disulfide (38 g, 0.5 mol), and 20% aqueous NaOH (100 g, 0.5 mol) in water (300 mL) is vigorously stirred at 50°C until CS2 is fully consumed. The resulting sodium N-dodecyldithiocarbamate is isolated as a pale-yellow solution.
Step 2: Reaction with Hexan-2-amine
To the dithiocarbamate solution, 1,3-propanesultone (61 g, 0.5 mol) is added in portions, followed by hexan-2-amine (51 g, 0.5 mol). The mixture is heated at 50°C for 1 hour, after which additional NaOH (100 g, 0.5 mol) is introduced to precipitate the product. The crude thiourea is recrystallized from a 4:1 isopropanol-water mixture, yielding 70–75% of this compound as white crystals.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Solvent | Water |
| Reaction Time | 1–2 hours |
| Yield | 70–75% |
Method 2: Isothiocyanate Route
Step 1: Synthesis of Dodecyl Isothiocyanate
n-Dodecylamine (100 mmol) is treated with thiophosgene (110 mmol) in dichloromethane (DCM) at 0°C. The reaction is stirred for 4 hours, washed with water, and dried over Na2SO4 to yield dodecyl isothiocyanate (85% yield).
Step 2: Condensation with Hexan-2-amine
Dodecyl isothiocyanate (50 mmol) is reacted with hexan-2-amine (55 mmol) in anhydrous THF at room temperature for 12 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane:EtOAc, 3:1) to obtain the thiourea derivative in 82% yield.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Molar Ratio | 1:1.1 (isothiocyanate:amine) |
| Purification | Column chromatography |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Environmental and Operational Considerations
- The carbon disulfide route (Method 1) uses aqueous media, aligning with green chemistry principles.
- Method 2 generates stoichiometric HCl, requiring neutralization steps.
Characterization and Analytical Data
Spectroscopic Properties
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 76–77°C |
| LogP | 7.8 |
| Solubility | Insoluble in water; soluble in DMF, DCM |
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N’-hexan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of thioureas can lead to the formation of thiols or amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-Dodecyl-N’-hexan-2-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the formulation of corrosion inhibitors and as an additive in lubricants and surfactants
Mechanism of Action
The mechanism of action of N-Dodecyl-N’-hexan-2-ylthiourea involves its interaction with molecular targets through its thiourea functional group. The sulfur atom in the thiourea moiety can form strong interactions with metal ions and other electrophilic centers. This interaction can inhibit the activity of enzymes or disrupt the function of proteins, leading to its biological effects. The compound may also interfere with cellular pathways by binding to specific receptors or enzymes .
Comparison with Similar Compounds
Structural Comparison with Thiourea Analogues
Thiourea derivatives vary widely based on substituent groups, which dictate their physicochemical and functional properties. Below is a comparative analysis of N-Dodecyl-N'-hexan-2-ylthiourea with key analogues:
Table 1. Structural and Molecular Comparison of Thiourea Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₉H₄₀N₂S | 328.57 | Dodecyl, Hexan-2-yl | Thiourea |
| N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea | C₂₂H₂₅N₃O₂S | 395.52 | Hexanoyl, Benzoxazolyl-phenyl | Thiourea, Benzoxazole |
| Benzalkonium chloride (BAC12) | C₁₉H₃₄ClN | 304.00 | Benzyl, Dodecyl | Quaternary ammonium |
- N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound features an aromatic benzoxazole ring and a hexanoyl group, enhancing rigidity and electronic conjugation. The benzoxazole moiety may improve UV absorption or fluorescence, making it suitable for optical applications .
- Benzalkonium chloride (BAC12) : A quaternary ammonium compound with antimicrobial properties. Unlike thioureas, BAC12 is cationic, enabling strong interactions with negatively charged surfaces (e.g., bacterial membranes) .
This compound
- Hydrophobicity : The long alkyl chains (C₁₂ and C₆) suggest low water solubility and high lipid affinity, ideal for surfactant or emulsifier roles.
- Thermal Stability : Aliphatic thioureas generally exhibit moderate thermal stability, decomposing above 150°C.
N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea
- Its higher molar mass (395.52 g/mol) correlates with increased melting points compared to aliphatic thioureas .
Benzalkonium chloride (BAC12)
- Cationic Nature : Enables superior antimicrobial efficacy but may cause cytotoxicity in eukaryotic cells, limiting biomedical use .
Research Findings and Application-Based Comparison
Thioureas vs. Quaternary Ammonium Compounds
- Surfactant Performance: BAC12 (cationic) outperforms thioureas in antimicrobial activity but lacks the metal-chelating ability of thioureas. This compound’s non-ionic nature may reduce environmental toxicity .
- Coordination Chemistry : Thioureas form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis or corrosion inhibition. Aromatic thioureas (e.g., benzoxazole derivative) exhibit stronger metal-binding due to electron-withdrawing groups .
Hydroxyureas ()
- Unlike thioureas, hydroxyureas (-NH-C(O)-NH-OH) possess a hydroxyl group, enhancing hydrogen-bonding capacity. They are clinically used for sickle cell disease but lack the sulfur-based reactivity of thioureas .
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